REACTION_SMILES
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[CH3:1][OH:2].[CH3:5][c:6]1[n:7][c:8]2[n:9]([c:10]([Cl:12])[cH:11]1)[n:13][cH:14][cH:15]2.[H-:3].[Na+:4].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21].[OH2:16]>>[CH3:1][O:2][c:10]1[n:9]2[c:8]([n:7][c:6]([CH3:5])[cH:11]1)[cH:15][cH:14][n:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Cl)n2nccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(C)nc2ccnn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |